![molecular formula C15H10O5 B014807 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione CAS No. 87686-86-0](/img/structure/B14807.png)
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione
Overview
Description
Synthesis Analysis
The synthesis of 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione-related compounds often involves multistep organic reactions, starting from simpler anthracene derivatives. For example, a synthesis route includes the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines, followed by oxidation and subsequent reaction with ethanethiol or thiophenol, yielding sulfanyl derivatives (Morley & Furlong, 2006). Additionally, anthracene-9,10-diones have been synthesized via treatment of bis(haloalkanamido) derivatives with secondary amines, demonstrating the compound's versatile synthetic accessibility (Agbandje et al., 1992).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography has provided insights into the stereochemistry and molecular arrangements of anthracene-9,10-dione derivatives. One study highlighted the discrete molecules held by π interactions and van der Waals forces, revealing the compound's structural intricacies (Toda et al., 1985).
Chemical Reactions and Properties
Anthracene-9,10-dione derivatives undergo various chemical reactions, including regioselective bromination and reactions with amines, leading to novel compounds with potential anticancer and antimalarial activities (Hua et al., 2002). Their reactivity is further exemplified by the formation of complexes with methanol, showcasing the compounds' ability to engage in hydrogen bonding and complexation (Toda et al., 1985).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and luminescence, are influenced by their molecular structure and substitution patterns. The preferential solvation behavior in binary solvent systems indicates the compound's sensitivity to the solvent environment, affecting its optical properties (Umadevi et al., 2012).
Chemical Properties Analysis
The chemical properties of anthracene-9,10-dione derivatives, including their reactivity towards different chemical reagents and their potential as intermediates in organic synthesis, highlight the versatility of these compounds. The synthesis of novel derivatives through reactions with amines and alkynes demonstrates the compounds' utility in generating a wide range of structurally diverse molecules (Krapcho et al., 1990).
Scientific Research Applications
Cytotoxic Activity
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, among other aminoanthraquinones, demonstrates potent cytotoxic properties. A study synthesizing various aminoanthraquinone derivatives revealed their strong cytotoxicity against MCF-7 (estrogen receptor positive human breast) and Hep-G2 (human hepatocellular liver carcinoma) cancer cells, suggesting potential applications in cancer therapy (Nor et al., 2013).
Antimicrobial Properties
Research indicates that compounds derived from this compound possess antimicrobial activities. For instance, one study found that certain aminoanthraquinone compounds exhibit significant antimicrobial activities against strains like MRSA, Pseudomonas aeruginosa, Candida albicans, and Escherichia coli (Juhan et al., 2013).
Electronic and Optical Properties
Anthracene derivatives, including this compound, are investigated for their electronic and optical properties. Studies have explored the use of these compounds in organic semiconducting molecules, highlighting their potential in electronics and optoelectronics (Bae et al., 2010).
Chemical Synthesis and Modifications
Research has been conducted on the synthesis of new derivatives from this compound, exploring various chemical modifications and syntheses. These studies provide insights into the versatility and potential applications of these compounds in various fields, including medicinal chemistry (Satchell & Stacey, 1971).
Redox Behavior
The redox behavior of compounds like this compound is another area of research interest. Studies have investigated their redox properties in different pH and temperature conditions, providing valuable information for applications in electrochemistry and sensor technology (Ahmad et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, also known as Emodin, is the AMPK/Nrf2 signaling pathway . This pathway plays a central role in the maintenance of the cellular bioenergetics state . Emodin has been observed to exert cytoprotective effects in both in vitro and in vivo experimental models .
Mode of Action
Emodin interacts with its targets by activating the adenosine monophosphate-activated protein kinase (AMPK) . This activation is linked to cell survival . Emodin upregulates the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) in an AMPK-dependent manner . This interaction results in mitochondria-related anti-apoptotic effects .
Biochemical Pathways
The activation of AMPK by Emodin leads to the upregulation of Nrf2 . This results in the prevention of mitochondrial dysfunction induced by reactive species, which plays a central role in the onset and progression of different human diseases . Emodin also prevents the collapse in the tricarboxylic acid cycle (TCA) function .
Pharmacokinetics
It is known that emodin is a plant metabolite , which suggests that it may be absorbed and metabolized by the body in a manner similar to other plant metabolites.
Action Environment
As a plant metabolite , it can be inferred that factors such as pH, temperature, and the presence of other compounds could potentially influence its action.
Future Directions
The future directions of “1,3,6-Trihydroxy-2-methylanthracene-9,10-dione” research could involve studying its antiviral activity against human coronavirus NL63 . Since new synthetic routes are now available that allow modification of the emodin structure, it is reasonable to expect that analogues with significantly improved anti-HCoV-NL63 activity and lowered toxicity may thus be generated .
properties
IUPAC Name |
1,3,6-trihydroxy-2-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJVBHYKKRDSPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257045 | |
Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87686-86-0 | |
Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87686-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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